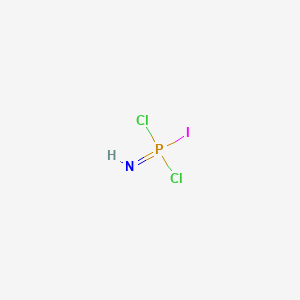
Phosphorimidic dichloride iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorimidic dichloride iodide is a chemical compound that belongs to the class of phosphorus halides It is characterized by the presence of phosphorus, chlorine, and iodine atoms in its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorimidic dichloride iodide can be synthesized through a series of chemical reactions involving phosphorus trichloride and iodine. One common method involves the reaction of phosphorus trichloride with iodine in the presence of a suitable solvent. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reactive nature of the starting materials. The process may include steps such as purification and crystallization to obtain the compound in a pure form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Phosphorimidic dichloride iodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced to form lower oxidation state phosphorus compounds.
Substitution: The chlorine and iodine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphorus oxychloride, while substitution reactions may produce various halogenated phosphorus compounds.
Scientific Research Applications
Phosphorimidic dichloride iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of various phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of phosphorimidic dichloride iodide involves its interaction with various molecular targets and pathways. The compound can act as a halogenating agent, introducing chlorine and iodine atoms into other molecules. This can lead to the formation of new chemical bonds and the modification of existing molecular structures. The specific molecular targets and pathways involved depend on the particular application and reaction conditions.
Comparison with Similar Compounds
Phosphorimidic dichloride iodide can be compared with other similar compounds, such as phosphorus trichloride and phosphorus triiodide While these compounds share some similarities in their chemical properties, this compound is unique due to the presence of both chlorine and iodine atoms in its structure
List of Similar Compounds
- Phosphorus trichloride (PCl3)
- Phosphorus triiodide (PI3)
- Phosphorimidic difluoride
- Phosphorimidic dibromide
These compounds share some chemical properties with this compound but differ in their specific reactivity and applications.
Properties
CAS No. |
159100-43-3 |
|---|---|
Molecular Formula |
Cl2HINP |
Molecular Weight |
243.80 g/mol |
IUPAC Name |
dichloro-imino-iodo-λ5-phosphane |
InChI |
InChI=1S/Cl2HINP/c1-5(2,3)4/h4H |
InChI Key |
VBDWVLJSNXRZJO-UHFFFAOYSA-N |
Canonical SMILES |
N=P(Cl)(Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


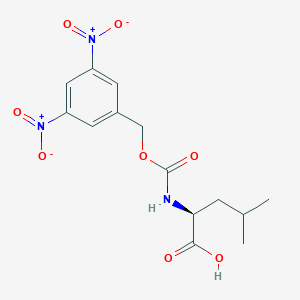
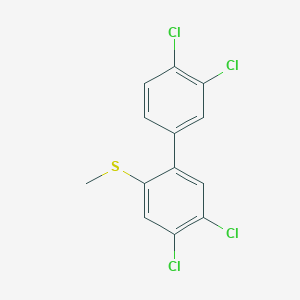
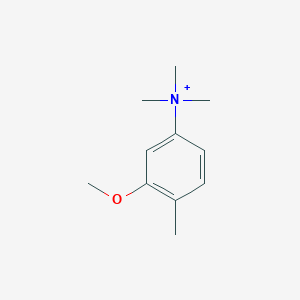
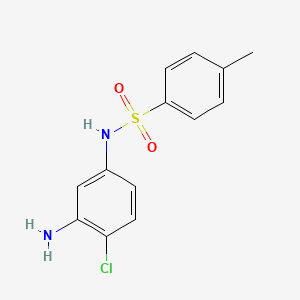
![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-2,3-dihydro-4h-pyran-4-one](/img/structure/B12569216.png)
![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B12569231.png)
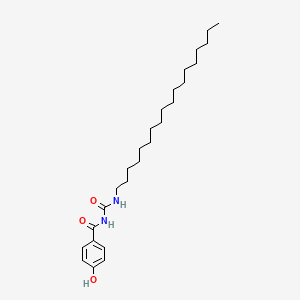
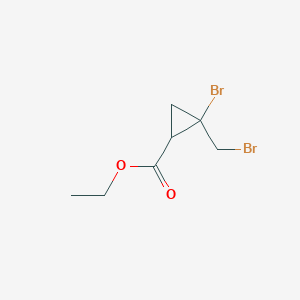
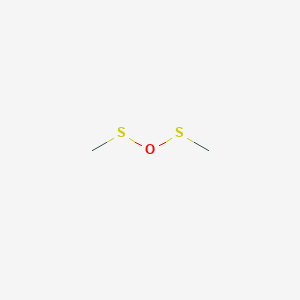
![6-[(4R)-4-Ethyl-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12569246.png)
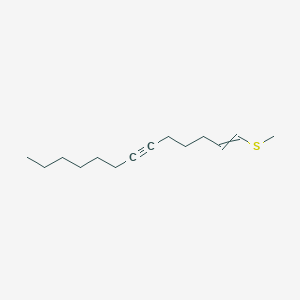
![9-{[4-(3-Amino-3-oxopropyl)phenoxy]carbonyl}-10-methylacridin-10-ium](/img/structure/B12569248.png)
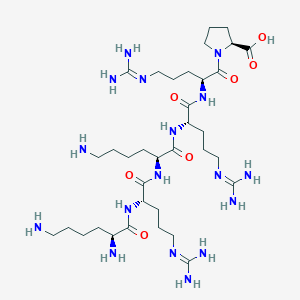
![Acetamide, N-[3-[[2-(2,4-dibromo-5-methoxyphenyl)ethyl]methylamino]propyl]-](/img/structure/B12569253.png)
